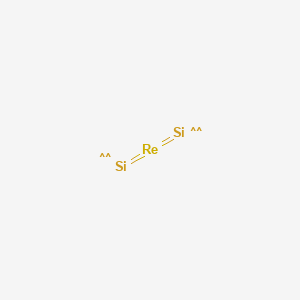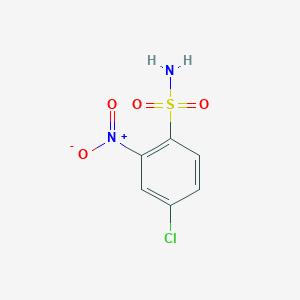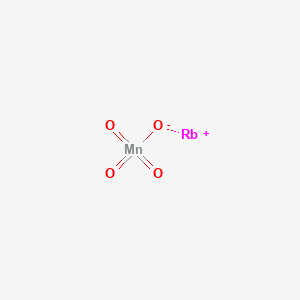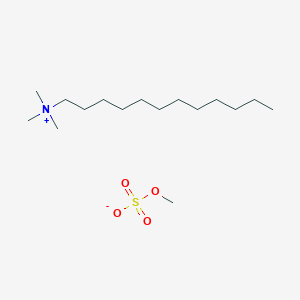
Rhenium silicide (ReSi2)
Übersicht
Beschreibung
Rhenium disilicide (ReSi2) is a boron-containing additive with anti-oxidation, anti-erosion, and improved thermal strength . It is widely used in the nuclear industry, aerospace high-temperature materials, new superconducting materials, and other fields .
Synthesis Analysis
Rhenium silicide thin films have been studied using X-ray powder diffraction . The films were deposited by magnetron cosputtering onto unheated, oxidized Si-wafers . Subsequent annealing results in the crystallization of the amorphous films . After annealing the film at T=973 K, a ReSi2 phase was formed, the chemical composition of which has been determined to be ReSi1.55 . Temperature enhancement gave rise to an increase in the occupation factors of Si, resulting in a chemical composition of ReSi1.78 at T=1073 K .Molecular Structure Analysis
The structure of the semiconducting ReSi2 phase formed in binary rhenium silicide thin films has been studied using X-ray powder diffraction . This phase crystallizes with a primitive space group P1 and a=0.3138 nm, b=0.3118 nm, c=0.7688 nm, and α=89.83 .Chemical Reactions Analysis
The microstructure, defect structure, and thermoelectric properties of binary and some ternary Re silicide have been investigated . Binary Re silicide is identified to contain many Si vacancies, which are arranged in an ordered manner in the underlying tetragonal C11b structure so that the silicide is formulated to be ReSi1.75 with a monoclinic unit cell and contains four differently oriented domains accompanied by the twinned microstructure .Wissenschaftliche Forschungsanwendungen
Electronic Structure : The valence band structure of both amorphous and crystalline ReSi2 has been investigated using ultrasoft x-ray spectroscopy, revealing insights into the electronic properties of this material (Kurganskii et al., 2002).
Electrical Properties : ReSi2 has been shown to exhibit semiconductor phenomena with significant activation energies, indicating its potential for use in semiconductor applications (Minami et al., 1997).
Structural and Optical Properties : Investigations into the structural, electronic, and optical properties of ReSi2, especially in its semiconducting form (ReSi1.75), provide insights into its suitability for use in optoelectronics (Shaposhnikov et al., 2004).
Thermoelectric Properties : Studies have explored the thermoelectric properties of ReSi2, particularly focusing on the effects of doping and crystal structure modifications, which can enhance its thermoelectric performance (Wang et al., 2017).
Thin Films and Coatings : ReSi2 has been used in thin-film applications, where its structural characteristics and electronic properties have been analyzed for potential use in various technologies (Pitschke et al., 1997).
Superconductivity : The Re-Si system, including ReSi2, has been investigated for its superconducting properties, offering potential applications in superconducting technologies (Jorda et al., 1982).
Infrared Detectors : ReSi2 has been explored for use in thin-film infrared-sensing devices, leveraging its narrow band-gap semiconductor properties for applications in photonic detectors (Becker et al., 1995).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
InChI |
InChI=1S/Re.2Si | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRULNLAMWPPBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]=[Re]=[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ReSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhenium silicide (ReSi2) | |
CAS RN |
12038-66-3 | |
| Record name | Rhenium silicide (ReSi2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12038-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhenium silicide (ReSi2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rhenium disilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B78800.png)









![(4R,4'aS,7'aS)-7-methoxy-4'a-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-4,6,7,7a-tetrahydro-3H-cyclopenta[b]pyran]-5'-one](/img/structure/B78824.png)